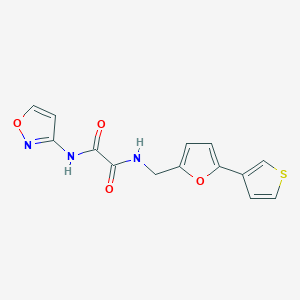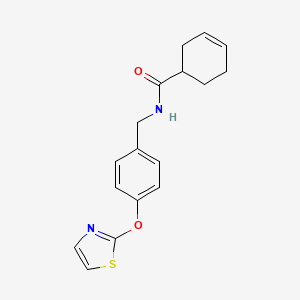![molecular formula C28H25N5O4 B2435085 4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1112367-90-4](/img/structure/B2435085.png)
4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been reported in various studies. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors .Applications De Recherche Scientifique
Antitumor Properties
Tropolone derivatives, including the compound , have demonstrated high pharmacological activity against tumors . Researchers have explored their potential as antitumor agents due to their ability to inhibit tumor growth and metastasis. Further investigations could focus on elucidating the precise mechanisms by which this compound interacts with cancer cells and its potential as a targeted therapy.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Tropolone derivatives have shown promise as anti-inflammatory agents . Researchers could explore their impact on inflammatory pathways, cytokine regulation, and potential clinical applications in managing inflammatory diseases.
Antibacterial Activity
The antibacterial properties of tropolone derivatives have attracted attention. Investigating the compound’s efficacy against specific bacterial strains, understanding its mode of action, and exploring potential synergies with existing antibiotics could provide valuable insights for combating bacterial infections .
Optoelectronic Applications
Organic–inorganic nanostructured hybrids based on similar compounds have been studied for their optoelectronic properties . Researchers could explore the use of our compound in organic light-emitting diodes (OLEDs), solar cells, or other optoelectronic devices. Characterizing its absorption spectra, photoconductivity, and surface photovoltage would be essential.
Crystallography and Structural Studies
The X-ray diffraction analysis of our compound revealed its molecular structure . Researchers could further investigate its crystal packing, intermolecular interactions, and potential polymorphism. Understanding the solid-state arrangement can guide the design of more stable and efficient derivatives.
Computational Modeling
Computer simulations have provided insights into the rotation of substituents in tropolone derivatives . Researchers could perform detailed molecular dynamics simulations to explore conformational changes, binding interactions, and dynamic behavior. Such studies enhance our understanding of the compound’s behavior in solution and its interactions with biological targets.
These six areas offer exciting avenues for scientific exploration and could contribute to our understanding of the compound’s multifaceted properties. Keep in mind that further research and collaboration across disciplines will be crucial to unlocking its full potential. 🌟
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-16-5-6-17(2)23(13-16)30-24(34)15-33-14-22(25(35)21-12-7-18(3)29-27(21)33)28-31-26(32-37-28)19-8-10-20(36-4)11-9-19/h5-14H,15H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKSJNBJLJWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)

![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)



![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)
![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)
![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)
